molecular formula C10H9NO B8787813 2-methyl-3H-quinolin-4-one

2-methyl-3H-quinolin-4-one

Cat. No.: B8787813
M. Wt: 159.18 g/mol
InChI Key: BLENHSITVMPXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline core with a methyl group at position 2 and a 3H tautomeric configuration. This compound belongs to the 4-quinolone family, known for diverse pharmacological activities. A notable derivative, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (atristamine), has been investigated for its polymodal central nervous system (CNS) effects. Its delayed onset of action (~90–120 minutes post-administration) and structural flexibility make it a candidate for further optimization in antidepressant and analgesic drug development.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methyl-3H-quinolin-4-one

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3

InChI Key

BLENHSITVMPXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among quinolin-4-one derivatives influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight logP (Relative) Key Physicochemical Notes
2-Methyl-3H-quinolin-4-one (atristamine) 2-methyl, 3-(phenylaminomethyl) 280.3 (calc.) Not reported Moderate polarity due to phenyl group
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 2-methyl, 3-heptyl, 5,7-difluoro ~335.4 (calc.) High Increased lipophilicity from heptyl chain
4-Hydroxy-3-nitro-1H-quinolin-2-one 3-nitro, 4-hydroxy 204.18 ~1.61 (density) High density; nitro group enhances reactivity
2-Nonyl-3-hydroxy-4-quinolone (C9-PQS) 2-nonyl, 3-hydroxy 287.4 Not reported Amphiphilic (hydroxy + long alkyl chain)
7-Chloro-4-methylquinolin-2(1H)-one 4-methyl, 7-chloro 197.6 Not reported Chlorine enhances halogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro , chloro ) enhance stability and reactivity.
  • Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones ) improve hydrogen-bonding capacity, critical for target interactions.

Key Observations :

  • Position-specific substitutions dictate activity: Antimalarial activity requires lipophilic chains (heptyl) and halogenation (fluoro) . Analgesic activity depends on aminomethyl/phenyl groups for CNS penetration . Antimicrobial effects are linked to hydrogen-bond donors (hydroxy, carbonyl) .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields.
  • Reductive amination (e.g., ) offers flexibility for introducing diverse aminomethyl groups.

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